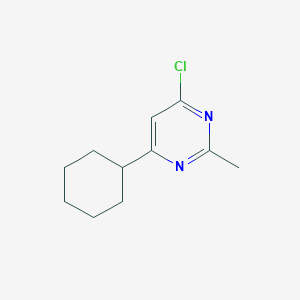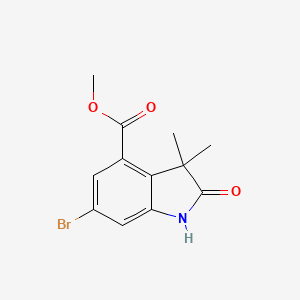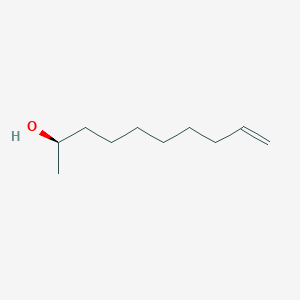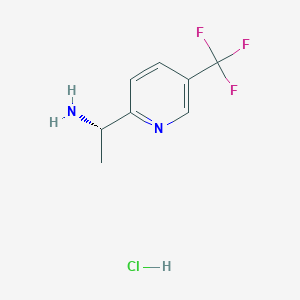
2-甲基-3-(吡咯烷-1-基)吡咯烷
描述
“2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation .Molecular Structure Analysis
The molecular structure of “2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation .科学研究应用
极性[3+2]环加成反应
- 合成和应用:吡咯烷,包括2-甲基-3-(吡咯烷-1-基)吡咯烷,通过[3+2]环加成反应合成。它们在医药和工业中有着应用,例如在染料和农用化学品中 (Żmigrodzka等,2022)。
肝毒性吡咯利啶生物碱类似物
- 合成和生物效应:吡咯烷的衍生物,如2-甲基-3-(吡咯烷-1-基)吡咯烷,作为肝毒性吡咯利啶生物碱的类似物合成。它们被用来研究类似于有毒吡咯利啶生物碱的生物效应 (Mattocks,1974)。
二氢-1H-吡咯利嗪的制备
- 高效合成:一项研究展示了从吡咯烷-1-基-环丙烯硫酮高效一步合成二氢-1H-吡咯利嗪,展示了吡咯烷衍生物的化学多功能性 (Yagyu等,1998)。
硫类似物的合成和结构
- 合成和光谱分析:吡咯烷化合物的硫类似物,包括2-甲基-3-(吡咯烷-1-基)吡咯烷,已使用光谱学和X射线衍射进行合成和分析,表明它们在结构和化学研究中的实用性 (Wojciechowska-Nowak等,2011)。
生物活性吡咯烷吡咯烷
- 抗菌和抗分枝杆菌活性:吡咯烷并[3,4-b]吡咯烷,吡咯烷的衍生物,被评估其潜在的抗菌和抗分枝杆菌活性,显示了它们在医学研究中的重要性 (Belveren等,2018)。
吡咯烷-2-酮的重排
- 化学重排:氯化吡咯烷-2-酮重排为5-甲氧基化3-吡咯啉-2-酮的研究突出了吡咯烷衍生物在合成农用化学或医药化合物中的化学反应性和潜在应用 (Ghelfi等,2003)。
有机催化
- 催化和机理:吡咯烷的衍生物被用作不对称迈克尔加成反应的有效有机催化剂。这说明了吡咯烷化合物在催化和化学合成中的应用 (崔艳芳,2008)。
共轭加成反应
- 生物活性化合物的合成:吡咯啉-2-酮和吡咯烷,包括2-甲基-3-(吡咯烷-1-基)吡咯烷,用于共轭加成反应中合成具有生物活性的化合物,证明了它们在药物研究中的重要性 (Alves,2007)。
分子内氢键
- 结构分析:与吡咯烷衍生物相关的噻二唑-吡咯烷-2-醇物种中分子内氢键的研究揭示了这些化合物构象性质的重要见解 (Laurella&Erben,2016)。
安全和危害
未来方向
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine” and similar compounds may have potential applications in drug discovery and development .
作用机制
Target of Action
Pyrrolidine derivatives have been reported to interact with various biological targets, including enzymes like beta-secretase 1 (bace1), which is responsible for the proteolytic processing of the amyloid precursor protein (app) .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a manner that depends on the spatial orientation of substituents and different stereoisomers . This interaction can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives have been associated with the generation of amyloid-β (aβ) peptides, a process mediated by the enzyme bace1 .
Result of Action
Pyrrolidine derivatives have been associated with various biological activities, including anti-inflammatory, analgesic, antibacterial, antidepressant, antiviral, and antitumor activities .
Action Environment
It’s worth noting that the biological activity of pyrrolidine derivatives can be influenced by steric factors .
生化分析
Biochemical Properties
2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acetylcholine receptors, which are crucial for neurotransmission. The compound binds to these receptors, influencing their activity and modulating neurotransmitter release. Additionally, 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine can interact with cytochrome P450 enzymes, affecting their catalytic activity and altering the metabolism of other compounds .
Cellular Effects
The effects of 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine on various cell types and cellular processes are profound. In neuronal cells, it can modulate cell signaling pathways by binding to nicotinic acetylcholine receptors, leading to changes in calcium ion influx and neurotransmitter release. This modulation can impact gene expression and cellular metabolism, influencing cell survival, differentiation, and synaptic plasticity. In non-neuronal cells, 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine may affect cellular processes such as proliferation and apoptosis through its interactions with various signaling molecules .
Molecular Mechanism
At the molecular level, 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine exerts its effects through several mechanisms. It binds to nicotinic acetylcholine receptors, causing conformational changes that enhance receptor activity. This binding can lead to the activation of downstream signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine can inhibit or activate specific enzymes, such as cytochrome P450, by binding to their active sites and altering their catalytic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species. Long-term exposure to the compound in vitro or in vivo can lead to adaptive changes in cellular function, such as receptor desensitization or altered gene expression .
Dosage Effects in Animal Models
The effects of 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and neuroprotection by modulating nicotinic acetylcholine receptors. At high doses, it may exhibit toxic effects, such as neurotoxicity and hepatotoxicity, due to excessive receptor activation and enzyme inhibition. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant adverse effects .
Metabolic Pathways
2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine can influence metabolic flux by modulating the activity of key enzymes involved in energy production and detoxification .
Transport and Distribution
The transport and distribution of 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it may be transported by organic cation transporters or bound to intracellular proteins that facilitate its localization to specific cellular compartments. The distribution of 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine can influence its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine is crucial for its activity and function. The compound can be targeted to specific organelles, such as mitochondria or the endoplasmic reticulum, through post-translational modifications or targeting signals. This localization can affect its interactions with enzymes and receptors, modulating their activity and influencing cellular processes. For example, the presence of 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine in mitochondria can impact mitochondrial respiration and energy production .
属性
IUPAC Name |
2-methyl-3-pyrrolidin-1-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8-9(4-5-10-8)11-6-2-3-7-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALPABWKFRGRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435605.png)



![4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1435609.png)






![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid](/img/structure/B1435624.png)

